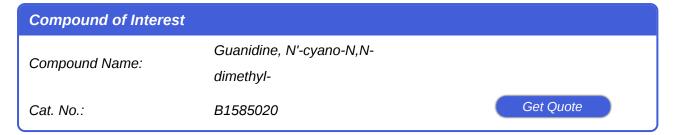


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Spectroscopic Profile of N'-cyano-N,N-dimethylguanidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for N'-cyano-N,N-dimethylguanidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Notably, it is recognized as Cimetidine EP Impurity G.[1] [2][3] This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification and characterization in research and quality control settings.

Molecular Structure and Properties

- IUPAC Name: 2-cyano-1,1-dimethylguanidine[4]
- Synonyms: N'-cyano-N,N-dimethylguanidine, Cimetidine EP Impurity G, 1,1-Dimethyl-3-cyanoguanidine
- CAS Number: 1609-06-9
- Molecular Formula: C₄H₈N₄[1]
- Molecular Weight: 112.13 g/mol

Mass Spectrometry Data



High-resolution mass spectrometry is a critical tool for confirming the elemental composition of N'-cyano-N,N-dimethylguanidine. The theoretical monoisotopic masses for the neutral molecule and its common adducts are presented below. Fragmentation in mass spectrometry is anticipated to involve the cleavage of C-N bonds and the cyano group, providing characteristic fragment ions that can confirm the molecular structure.[4]

Species	Molecular Formula	Theoretical Monoisotopic Mass (Da)
[M]	C4H8N4	112.074896
[M+H]+	C4H9N4 ⁺	113.082721

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed experimental NMR data for N'-cyano-N,N-dimethylguanidine is not readily available in published literature. However, based on the analysis of related N-substituted-N'-cyanoguanidines, it is established that the structure predominantly exists in a tautomeric form where the carbon-nitrogen double bond (C=N) is conjugated with the cyano group. Studies have shown that prototropic tautomerization does not occur on the NMR timescale.[4] The expected signals in the ¹H and ¹³C NMR spectra are summarized below, with chemical shifts estimated based on analogous structures.

¹H NMR Spectroscopy

Protons	Multiplicity	Chemical Shift (δ) ppm (Predicted)
N(CH ₃) ₂	Singlet	~ 2.9 - 3.2
NH	Broad Singlet	~ 5.0 - 7.0

Note: The chemical shift of the N-CH₃ protons in the related compound N-cyano-N'-methylguanidine has been reported at δ = 2.23 ppm in CDCl₃.

¹³C NMR Spectroscopy



Carbon Atom	Chemical Shift (δ) ppm (Predicted)
N(CH ₃) ₂	~ 35 - 40
C≡N	~ 115 - 120
N-C=N	~ 155 - 160

Infrared (IR) Spectroscopy Data

The IR spectrum of N'-cyano-N,N-dimethylguanidine is characterized by the presence of key functional groups. The cyanamide (N-C≡N) stretching vibration is a particularly useful diagnostic peak, appearing in a relatively uncongested region of the spectrum.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H	Stretching	3100 - 3500 (broad)
C-H (from methyl groups)	Stretching	2850 - 3000
C≡N (Nitrile)	Stretching	2220 - 2260
C=N (Guanidine)	Stretching	1600 - 1680
C-N	Stretching	1250 - 1350

Note: The cyanamide transition in related molecules is typically observed in the 2220–2243 cm⁻¹ range.[5] For the structurally similar drug cimetidine, the C≡N stretch is reported at 2176 cm⁻¹.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for similar compounds.

NMR Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.



- Sample Preparation: The sample of N'-cyano-N,N-dimethylguanidine should be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD).
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR are employed. For unambiguous signal assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is suitable for accurate mass measurements.
- Sample Introduction: The sample is typically dissolved in a solvent compatible with ESI, such
 as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or
 after separation by liquid chromatography (LC).
- Ionization Mode: ESI in the positive ion mode is generally used to generate the protonated molecule, [M+H]+.

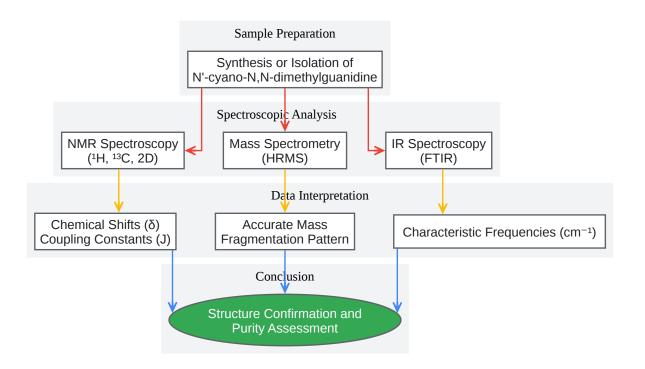
IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the infrared spectrum.
- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr (potassium bromide) pellet.
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000 to 400 cm⁻¹) with an appropriate number of scans to achieve a good signal-to-noise ratio.

Workflow Visualization



The logical flow for the spectroscopic characterization of N'-cyano-N,N-dimethylguanidine is depicted in the following diagram.



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Caption: Workflow for Spectroscopic Characterization.

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